molecular formula C32H36N4O9 B2484068 2-[3-[13-[3-(1,3-Dioxoisoindol-2-yl)propanoyl]-1,4,10-trioxa-7,13-diazacyclopentadec-7-yl]-3-oxopropyl]isoindole-1,3-dione CAS No. 300800-70-8

2-[3-[13-[3-(1,3-Dioxoisoindol-2-yl)propanoyl]-1,4,10-trioxa-7,13-diazacyclopentadec-7-yl]-3-oxopropyl]isoindole-1,3-dione

Cat. No. B2484068
CAS RN: 300800-70-8
M. Wt: 620.659
InChI Key: SFMQGGPDMYPKEB-UHFFFAOYSA-N
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Description

Isoindoline-1,3-dione derivatives, including those related to the compound of interest, are significant in medicinal chemistry due to their versatile biological activities and structural diversity. They serve as key pharmacophores in drug discovery and development processes.

Synthesis Analysis

A green and efficient one-pot synthesis method for propanamides, structurally related to the target compound, involves a three-component reaction of 2-(2-oxopropyl) isoindoline-1,3-dione, alkyl isocyanide, and an E-cinnamic acid in water under catalyst-free conditions. This method offers advantages such as simplicity, mild reaction conditions, and high yields without the need for volatile and hazardous organic solvents (Ramazani et al., 2016).

Molecular Structure Analysis

The crystal structure of isoindoline-1,3-dione derivatives has been studied to understand their geometric and electronic structure, which is crucial for their biological activity. For example, crystal structure and density functional theory (DFT) calculations of an isoindoline-1,3-dione derivative demonstrated the molecule's stability and potential as an acetylcholinesterase (AChE) inhibitor, suggesting insights into its molecular interactions and pharmacophore design (Andrade-Jorge et al., 2018).

Scientific Research Applications

  • Green Synthesis Methods : A study by Ramazani et al. (2016) describes a green and efficient one-pot synthesis of related compounds using a three-component reaction. This process offers advantages like simple procedure, catalyst-free conditions, mild reaction temperatures, and high yields, enhancing the eco-friendliness and efficiency of the synthesis process (Ramazani et al., 2016).

  • Mesophase Characterization : Research conducted by Dubey et al. (2018) focused on the synthesis and characterization of isoindoline-1,3-dione based mesogenic Schiff bases. The study reveals that these compounds exhibit enantiotropic liquid crystalline behavior, which could be significant in the field of liquid crystal technology (Dubey et al., 2018).

  • Structural Characterization : Dioukhane et al. (2021) performed detailed structural characterization of a related compound using 1D, COSY, and HSQC 2D NMR spectroscopy, providing insights into the molecular structure which is crucial for understanding its chemical properties and potential applications (Dioukhane et al., 2021).

  • Anticonvulsant Activities : A study by Sharma et al. (2016) investigated the anticonvulsant activities of isoindole-1,3-dione derivatives. These compounds showed promising results in vivo, which could lead to potential applications in treating seizure disorders (Sharma et al., 2016).

  • Antimicrobial Agents : Khalil et al. (2010) synthesized novel isoindole-1,3-dione derivatives and tested them for antimicrobial activity. This research suggests potential applications of these compounds as antibacterial agents (Khalil et al., 2010).

  • Photoremovable Protecting Groups : Literák et al. (2008) explored the use of isoindole-1,3-dione derivatives as photoremovable protecting groups. This application is particularly relevant in photochemistry and the development of light-sensitive materials (Literák et al., 2008).

  • Anticancer Activity : Tumosienė et al. (2020) synthesized derivatives of isoindole-1,3-dione and evaluated their antioxidant and anticancer activities. This research indicates the potential use of these compounds in developing new anticancer therapies (Tumosienė et al., 2020).

properties

IUPAC Name

2-[3-[13-[3-(1,3-dioxoisoindol-2-yl)propanoyl]-1,4,10-trioxa-7,13-diazacyclopentadec-7-yl]-3-oxopropyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H36N4O9/c37-27(9-11-35-29(39)23-5-1-2-6-24(23)30(35)40)33-13-17-43-18-14-34(16-20-45-22-21-44-19-15-33)28(38)10-12-36-31(41)25-7-3-4-8-26(25)32(36)42/h1-8H,9-22H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFMQGGPDMYPKEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN(CCOCCOCCN1C(=O)CCN2C(=O)C3=CC=CC=C3C2=O)C(=O)CCN4C(=O)C5=CC=CC=C5C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H36N4O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

620.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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